molecular formula C10H11N3O2 B1419176 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione CAS No. 1189133-39-8

3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione

Cat. No.: B1419176
CAS No.: 1189133-39-8
M. Wt: 205.21 g/mol
InChI Key: FESXBWSQZDAQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring substituted with a pyridin-4-ylmethylamino groupThe pyrrolidine ring is a versatile scaffold that is widely used by medicinal chemists to develop compounds for the treatment of various diseases .

Biochemical Analysis

Biochemical Properties

3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions can vary, including competitive inhibition, allosteric modulation, or covalent binding, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes. These effects can vary depending on the cell type and the concentration of the compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy. Its long-term effects on cellular function can also include sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain concentration is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production, biosynthesis, and degradation of biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It can interact with specific transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy, determining its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall effect on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridin-4-ylmethylamino group. One common method involves the cyclization of suitable precursors under controlled conditions. For example, the reaction of a pyrrolidine derivative with a pyridine derivative in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrrolidine-2,5-dione derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the pyridine ring .

Scientific Research Applications

3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects in the treatment of diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds share structural similarities with 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione but may have different functional groups or substituents .

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridin-4-ylmethylamino group. This unique structure can confer distinct biological activity and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-9-5-8(10(15)13-9)12-6-7-1-3-11-4-2-7/h1-4,8,12H,5-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESXBWSQZDAQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione
Reactant of Route 3
3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione
Reactant of Route 5
3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione
Reactant of Route 6
3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.